Hemoglobin La Desirade is a newly identified unstable hemoglobin variant characterized by a specific amino acid substitution in the beta chain. This variant arises from the replacement of valine (Val) with alanine (Ala) at position 129 (H7) of the beta globin gene. Hemoglobin La Desirade exhibits a notably low affinity for oxygen, which can impact oxygen transport in the body. It has been observed in individuals from two unrelated black families and is often associated with other hemoglobinopathies such as hemoglobin S and hemoglobin C, or beta thalassemia .
Hemoglobin La Desirade is classified as a variant of human hemoglobin, specifically falling under the category of unstable hemoglobins. Its discovery was documented in various clinical studies and genetic analyses, highlighting its unique properties and implications for affected individuals . The variant's nomenclature reflects its origin, with "La Desirade" referring to the location where it was first identified.
The synthesis of hemoglobin La Desirade involves the genetic expression of the beta globin gene with the specific mutation leading to the amino acid substitution. Techniques such as polymerase chain reaction (PCR) and DNA sequencing are commonly employed to identify and confirm mutations in hemoglobin variants.
The precise mutation responsible for hemoglobin La Desirade can be detected through genetic testing methods that analyze the nucleotide sequences of the beta globin gene. The mutation results in a change in the protein structure, affecting its stability and function.
The molecular structure of hemoglobin La Desirade is similar to that of normal hemoglobin but features a critical alteration at position 129 of the beta chain. This substitution affects the heme's ability to bind oxygen effectively.
The mechanism by which hemoglobin La Desirade functions involves its interaction with oxygen molecules. The substitution at position 129 leads to altered heme-heme interactions, resulting in reduced efficiency in oxygen transport.
Clinical observations indicate that individuals with this variant may experience symptoms related to low oxygen saturation levels, potentially leading to anemia or other complications associated with inadequate oxygen delivery to tissues .
Hemoglobin La Desirade serves primarily as a subject of scientific research rather than having direct therapeutic applications. Its study enhances understanding of unstable hemoglobins and their clinical implications, particularly in populations predisposed to various hemoglobinopathies. Research into this variant contributes valuable insights into genetic counseling, diagnosis, and management strategies for affected individuals .
Hb La Desirade was first characterized in 1986 by Merault and colleagues through detailed biochemical investigation of hemoglobin from two unrelated Black families. The index cases presented with compound heterozygosity: one family exhibited co-inheritance with HbS from Guadeloupe (Caribbean), while the second family showed association with HbC or β⁰-thalassemia in individuals of Haitian descent residing in France. The variant was named after La Désirade, a small island forming part of the Guadeloupe archipelago in the Caribbean, reflecting the geographical origin of the first identified proband [2].
Through advanced protein sequencing techniques available at the time, researchers identified the molecular defect as a missense mutation (HBB: c.389C>T) resulting in the substitution of valine for alanine at codon 129 of the beta-globin chain (β^129^(H7)Ala→Val). This position lies within the highly conserved H-helix region, crucial for maintaining hemoglobin stability. Functional studies revealed that purified Hb La Desirade exhibited altered oxygen affinity (decreased) but maintained normal heme-heme interactions. Crucially, Merault noted its electrophoretic behavior – co-migrating with HbA on alkaline electrophoresis – posed a significant diagnostic pitfall, as the variant could be easily overlooked in routine screening [2] [5].
The nomenclature standardization followed established conventions for hemoglobin variants. The discovery was cataloged in specialized databases like HbVar (ID: 531), ensuring consistent referencing in subsequent literature. The mutation received the identifier rs111645889 in dbSNP and VCV000015245.25 in ClinVar, where its pathogenicity classification remains debated (conflicting interpretations of pathogenicity: Pathogenic/Likely pathogenic/Uncertain Significance) reflecting the complexity of its clinical expression [5] [7].
Table 1: Genetic and Molecular Characteristics of Hemoglobin La Desirade
Characteristic | Detail |
---|---|
HGVS Nucleotide Nomenclature | HBB: c.389C>T |
Amino Acid Change | β^129^(H7)Ala→Val (mature protein numbering: Ala130Val) |
Protein Name | Hemoglobin La Desirade (Hb La Desirade) |
HbVar Database ID | 531 |
dbSNP ID | rs111645889 |
ClinVar Variation ID | VCV000015245.25 |
Electrophoretic Behavior | Co-migrates with HbA on standard alkaline electrophoresis |
Oxygen Affinity | Decreased |
Heme-Heme Interaction | Normal |
Primary Structural Effect | Destabilization of β-globin subunit |
Hb La Desirade, while globally rare, exhibits distinct population clusters providing insights into migration patterns and potential heterozygote advantages. Initial reports centered on individuals of African-Caribbean ancestry (Guadeloupe, Haiti). However, a significant epidemiological contribution emerged decades later with a detailed 2021 report describing its presence in Omani Arab families. This study, involving five unrelated Omani kindreds, demonstrated broader distribution than previously recognized and facilitated research into its co-inheritance patterns with common hemoglobin variants like HbS and alpha-thalassemia [1] [3].
Globally, the allele frequency remains low. Data from the 1,000 Genomes Project and gnomAD indicate a minor allele frequency (MAF) of approximately 0.00007 to 0.00024. However, founder effects or endogamous populations might harbor higher frequencies locally. Analysis of the 1,000 Genomes database revealed that approximately 7.4% of healthy individuals of African ancestry carried a potentially deleterious HBB mutation, including Hb La Desirade, underscoring the high background prevalence of hemoglobin variants in malaria-endemic regions. This aligns with the observed geographical distribution overlapping historically malaria-prone areas, suggesting possible heterozygote advantage against severe malaria, though specific protective data for Hb La Desirade requires further study [1] [9].
Its epidemiological significance is magnified by its interaction prevalence. The Omani study identified 11 individuals with sickle cell/La Desirade (SLD) compound heterozygosity compared to only 6 heterozygous (LD trait) individuals, suggesting that the variant often comes to clinical attention primarily when co-inherited with HbS. This highlights its role in modifying disease burden in regions with high sickle cell trait prevalence. Furthermore, its near identical migration to HbA on routine electrophoresis means its true prevalence is likely underestimated, representing a hidden variable in hemoglobinopathy epidemiology. Detection requires specialized techniques like HPLC or genetic testing [1] [3] [5].
Table 2: Hematological Parameters in Hb La Desirade States (Adapted from Alkindi et al. 2021 [1])
Parameter | La Desirade Heterozygote (n=6) Mean ± SD | Range | Sickle/La Desirade Compound Heterozygote (n=11) Mean ± SD | Range | P value |
---|---|---|---|---|---|
Hemoglobin (g/dL) | 12.03 ± 1.6 | 9.0 – 14.1 | 11.07 ± 1.55 | 8.3 – 13.9 | 0.2 |
MCV (fL) | 80.24 ± 9.05 | 66.7 – 92.3 | 66.7 ± 6.1 | 57.1 – 79.3 | 0.002 |
MCH (pg) | 26.31 ± 3.5 | 21.4 – 28.7 | 20.9 ± 1.7 | 17.6 – 24.1 | 0.002 |
RDW (%) | 12.5 ± 3.4 | 10.1 – 18.9 | 13.9 ± 2.7 | 11.4 – 20.1 | 0.49 |
Hb A2 (%) | 2.97 ± 0.26 | 2.5 – 3.3 | 4.43 ± 0.79 | 3.2 – 5.6 | <0.0001 |
Hb F (%) | 0.41 ± 0.2 | 0.0 – 0.7 | 2.47 ± 2.17 | 0.4 – 6.2 | 0.02 |
Hb S (%) | 0 | 0 | 46.62 ± 1.6 | 40.4 – 45.9* | <0.001 |
Hb A (%) | 95.23 ± 0.27 | 94.7 – 95.6 | 48.2 ± 1.3 | 45.9 – 51.1 | <0.001 |
Note: MCV: Mean Corpuscular Volume; MCH: Mean Corpuscular Hemoglobin; RDW: Red Cell Distribution Width. *Range reported in table likely reflects typo; mean HbS ~46.6% is consistent with compound heterozygous state.
The clinical impact of Hb La Desirade is predominantly defined by its interaction effects when inherited with other pathogenic HBB alleles, particularly HbS. Its standalone heterozygous state (Hb La Desirade trait) is typically asymptomatic, with near-normal hematological parameters (Hb ~12 g/dL, normal MCV, HbA ~95%) as evidenced in the Omani cohort. However, its instability – a consequence of the Ala129Val substitution disrupting the H-helix stability – becomes clinically relevant in compound heterozygous states [1] [5].
Compound heterozygosity for HbS and Hb La Desirade (HbS/La Desirade or SLD) results in a distinct sickle cell syndrome. Unlike the benign HbS trait (HbAS) or severe homozygous HbSS disease, SLD presents with a variable phenotype ranging from mild to moderate severity. The Omani study reported 11 SLD individuals showing:
The pathophysiological basis involves the presence of two abnormal beta chains (β^S^ and β^La Desirade^). While Hb La Desirade itself does not sickle, the hybrid tetramer (α2β^S^β^La Desirade^) and the pure HbS (α2β^S^2) present can undergo polymerization under deoxygenation. However, the overall percentage of HbS in SLD individuals (~46.6%) is lower than in HbSS (>80%), likely contributing to the milder phenotype. Furthermore, the instability of Hb La Desirade might contribute to heinz body formation and chronic hemolysis [1] [5].
Hb La Desirade demonstrates allelic heterogeneity in its interactions:
The genetic counseling implications are significant due to the variant's co-inheritance patterns. A parent with Hb La Desirade trait and a parent with HbS trait have a 25% chance per pregnancy of having a child with SLD disease. Accurate identification of Hb La Desirade trait requires DNA sequencing or specialized techniques like HPLC coupled with molecular testing, as it is electrophoretically silent (masquerades as HbA). Failure to detect it can lead to underestimation of genetic risk for compound heterozygous conditions in offspring. ClinVar classifications currently reflect conflicting interpretations (Pathogenic, Likely Pathogenic, Uncertain Significance), primarily due to its context-dependent pathogenicity – benign in trait, potentially pathogenic in compound states [1] [5] [7].
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